molecular formula C14H21BFNO4S B13720978 N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B13720978
M. Wt: 329.2 g/mol
InChI Key: QQZPHNOYCDBXJC-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a combination of fluorine, boron, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoro-4-bromobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.

    Ethylation: The boronic ester intermediate is then subjected to ethylation using ethyl iodide in the presence of a base like sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Coupling Reactions: The boronic ester group allows the compound to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate and sodium hydride.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

    Aryl Derivatives: Formed through coupling reactions.

    Functionalized Sulfonamides: Resulting from substitution reactions.

Scientific Research Applications

N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzylamine: Similar structure but lacks the sulfonamide group.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Contains a different amide group.

Properties

Molecular Formula

C14H21BFNO4S

Molecular Weight

329.2 g/mol

IUPAC Name

N-ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H21BFNO4S/c1-6-17-22(18,19)10-7-8-11(12(16)9-10)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3

InChI Key

QQZPHNOYCDBXJC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NCC)F

Origin of Product

United States

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